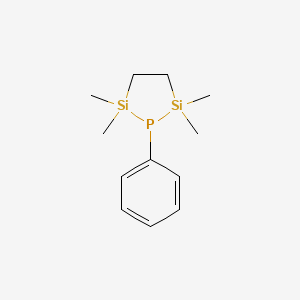
1-Phenylhex-1-en-4-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylhex-1-en-4-yn-3-one is an organic compound characterized by a phenyl group attached to a hexenynone backbone. This compound is notable for its conjugated system, which includes both double and triple bonds, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylhex-1-en-4-yn-3-one can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with hex-1-en-4-one under specific conditions. This reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions: 1-Phenylhex-1-en-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products:
Oxidation: Formation of phenylhex-1-en-4-yn-3-one derivatives like ketones or acids.
Reduction: Production of alcohols or fully saturated alkanes.
Substitution: Various substituted phenylhex-1-en-4-yn-3-one compounds.
科学的研究の応用
1-Phenylhex-1-en-4-yn-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Phenylhex-1-en-4-yn-3-one exerts its effects involves interactions with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. Specific molecular targets and pathways may include enzymes involved in oxidative stress and cellular signaling mechanisms.
類似化合物との比較
1-Phenylhex-1-en-4-yn-3-one can be compared with other enynones, such as:
1-Phenylhex-4-en-1-yn-3-one: Similar structure but different positioning of double and triple bonds.
2-Phenylhex-1-en-4-yn-3-one: Variation in the position of the phenyl group.
1-Phenylhex-1-en-3-yn-4-one: Different arrangement of the conjugated system.
Uniqueness: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and properties compared to other enynones.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for scientific exploration and practical applications.
特性
CAS番号 |
63124-73-2 |
|---|---|
分子式 |
C12H10O |
分子量 |
170.21 g/mol |
IUPAC名 |
1-phenylhex-1-en-4-yn-3-one |
InChI |
InChI=1S/C12H10O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,1H3 |
InChIキー |
GNWGSNAZSBIJDY-UHFFFAOYSA-N |
正規SMILES |
CC#CC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)

![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)




![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

